REACTION_SMILES
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[Cl:42][CH2:43][Cl:44].[ClH:35].[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:7][CH2:8][CH2:9][n:10]1[n:11][cH:12][c:13](-[c:15]2[cH:16][n:17][c:18]3[c:19]([n:20]2)[n:21]([CH2:24][c:25]2[cH:26][c:27]4[cH:28][cH:29][cH:30][n:31][c:32]4[cH:33][cH:34]2)[n:22][n:23]3)[cH:14]1.[O:36]1[CH2:37][CH2:38][O:39][CH2:40][CH2:41]1>>[OH:7][CH2:8][CH2:9][n:10]1[n:11][cH:12][c:13](-[c:15]2[cH:16][n:17][c:18]3[c:19]([n:20]2)[n:21]([CH2:24][c:25]2[cH:26][c:27]4[cH:28][cH:29][cH:30][n:31][c:32]4[cH:33][cH:34]2)[n:22][n:23]3)[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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c1cnc2ccc(Cn3nnc4ncc(-c5cnn(CCOC6CCCCO6)c5)nc43)cc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc2ccc(Cn3nnc4ncc(-c5cnn(CCOC6CCCCO6)c5)nc43)cc2c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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OCCn1cc(-c2cnc3nnn(Cc4ccc5ncccc5c4)c3n2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |